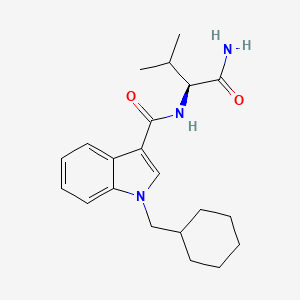
AB-Chiminaca
描述
AB-CHMICA,也称为其 IUPAC 名称 N-(1-氨基-3-甲基-1-氧代丁烷-2-基)-1-(环己基甲基)-1H-吲哚-3-甲酰胺,是一种合成大麻素。 它是一种源自吲哚的 AB-CHMINACA 类似物,在结构上与其他合成大麻素(如 AB-FUBINACA)相关 。 该化合物主要用于法医和研究应用 。
科学研究应用
AB-CHMICA 在科学研究中具有多种应用,包括:
化学: 用作分析化学中的参考物质,用于开发检测方法。
生物学: 研究其与生物系统中大麻素受体的相互作用。
医学: 研究其潜在的治疗效果和毒理学特性。
工业: 用于开发合成大麻素产品和法医分析.
作用机制
AB-CHMICA 通过充当大麻素受体(特别是 CB1 和 CB2 受体)的激动剂来发挥作用。 该化合物与这些受体结合,模拟天然大麻素的作用。 这种相互作用导致各种信号通路的激活,从而导致与大麻素相关的生理和精神活性作用 。
类似化合物:
AB-CHMINACA: 一种基于吲唑的合成大麻素,在结构上与 AB-CHMICA 相关。
AB-FUBINACA: 另一种结构和功能相似的合成大麻素。
AMB-CHMICA: 一种结构相关的化合物,具有不同的代谢和药代动力学特性.
独特性: AB-CHMICA 由于其特定的吲哚结构而具有独特性,这使其与 AB-CHMINACA 和 AB-FUBINACA 等其他合成大麻素区分开来。 这种结构差异影响其在大麻素受体上的结合亲和力和活性,使其成为研究和法医应用中宝贵的化合物 。
生化分析
Biochemical Properties
AB-Chiminaca interacts with the CB1 and CB2 receptors, showing a high affinity for these receptors . The nature of these interactions is that of an agonist, meaning this compound binds to these receptors and activates them, leading to a biochemical response within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by interacting with the CB1 and CB2 receptors, which are involved in a variety of cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, chronic administration of this compound has been shown to cause evident liver and kidney histotoxic effects even at low doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study conducted on adult male mice, the histological and biochemical subacute toxic effects on the liver and kidneys were assessed after four weeks of daily intraperitoneal injections of one of the following doses: 0.3 mg/kg, 3 mg/kg, or 10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary biotransformations observed were hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent .
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
准备方法
合成路线和反应条件: AB-CHMICA 的合成涉及在碱(如三乙胺)存在下,将 1-(环己基甲基)-1H-吲哚-3-羧酸与 1-氨基-3-甲基-1-氧代丁烷-2-基氯反应。 反应通常在室温下以二氯甲烷等有机溶剂中进行 。
工业生产方法: AB-CHMICA 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以纯固体形式生产,并储存在低温下以保持其稳定性 。
化学反应分析
反应类型: AB-CHMICA 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物。
还原: 还原反应可以将 AB-CHMICA 转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 卤代烷和酰氯等亲电试剂通常用于取代反应.
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化物,而取代反应可以产生各种取代的吲哚衍生物 。
相似化合物的比较
AB-CHMINACA: An indazole-based synthetic cannabinoid structurally related to AB-CHMICA.
AB-FUBINACA: Another synthetic cannabinoid with a similar structure and function.
AMB-CHMICA: A structurally related compound with different metabolic and pharmacokinetic properties.
Uniqueness: AB-CHMICA is unique due to its specific indole structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and AB-FUBINACA. This structural difference influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
属性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKAWANSRRHLA-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342277 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219330-90-0 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


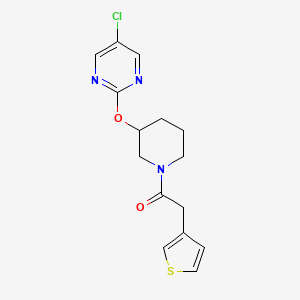
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2560758.png)

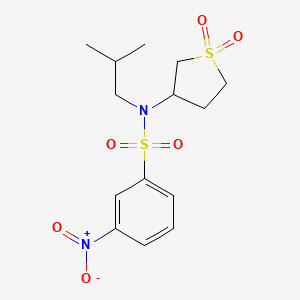
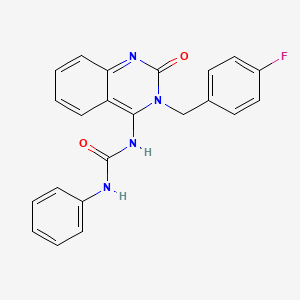
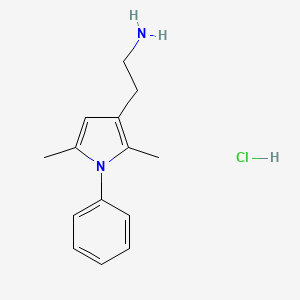
![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)
![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)
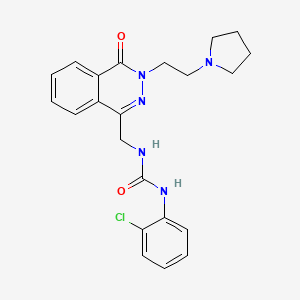
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2560775.png)

![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/new.no-structure.jpg)
![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)
